2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
64959-78-0 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-6-7-15-8-12(9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3 |
InChI Key |
JMPZEJIJJWPINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindoline-1,3-dione Core
Phthalic anhydride serves as the starting material, reacting with glycine under reflux in glacial acetic acid to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid (compound 3 ). This intermediate is isolated as a white crystalline solid with a melting point of 195–197°C, consistent with literature values.
Coupling with 4-Methylpyridin-3-ylmethylamine
The carboxylic acid group of compound 3 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in chloroform at room temperature. Subsequent reaction with 4-methylpyridin-3-ylmethylamine yields the target compound after extraction and purification. Key parameters include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Chloroform | |
| Coupling Agents | EDC (4 mmol), HOBT (4 mmol) | |
| Reaction Time | 15–24 hours | |
| Yield | 65–78% (reported for analogous compounds) |
This method is favored for its reproducibility and compatibility with sensitive functional groups. However, the need for anhydrous conditions and prolonged reaction times may limit scalability.
Palladium-Catalyzed [4+1] Cyclization
A modern alternative employs palladium catalysis to construct the isoindoline-1,3-dione scaffold directly. This method, detailed in a 2023 study, utilizes 2-iodo-N-(4-methylpyridin-3-yl)benzamide and sodium chlorodifluoroacetate in the presence of Pd(OAc)₂ and DPEphos.
Reaction Optimization
Optimized conditions involve heating the reactants in DMF at 95°C for 5 hours, achieving a moderate yield of 45%. The use of K₂CO₃ as a base ensures deprotonation, facilitating the cyclization process.
Table 2: Palladium-Catalyzed Synthesis Parameters
| Component | Role/Detail | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) | |
| Ligand | DPEphos (20 mol%) | |
| Solvent | DMF | |
| Temperature | 95°C | |
| Yield | 45% |
While this approach reduces the number of synthetic steps, the reliance on expensive palladium catalysts and moderate yields necessitates further refinement for industrial applications.
| Parameter | Value/Detail | Source |
|---|---|---|
| Reagents | DIAD, TPP | |
| Solvent | CH₂Cl₂ | |
| Temperature | 0°C to room temperature | |
| Yield (analogous) | 78% |
This method’s high stereoselectivity and mild conditions make it suitable for lab-scale synthesis, though cost and reagent toxicity may hinder large-scale adoption.
Comparative Analysis of Synthetic Routes
The choice of method depends on factors such as cost, yield, and equipment availability:
Table 4: Method Comparison
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Classical Amidation | 65–78% | Low | High | >95% |
| Palladium Catalysis | 45% | High | Moderate | 90% |
| Mitsunobu Reaction | 78% | Moderate | Low | >98% |
-
Classical Amidation : Ideal for industrial applications due to low reagent costs and high scalability.
-
Palladium Catalysis : Reserved for cases requiring direct C–N bond formation but hampered by cost.
-
Mitsunobu Reaction : Preferred for high-purity, small-scale syntheses despite reagent toxicity.
Experimental Protocols and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized isoindoline-1,3-dione derivative, while reduction may yield an amine derivative .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione exhibits significant antitumor properties. In vitro studies conducted by the National Cancer Institute (NCI) revealed that this compound showed high levels of antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI) values were recorded at 15.72 μM, indicating a promising therapeutic index for further development as an anticancer agent .
Case Study: NCI Evaluation
The compound was assessed through a single-dose assay across approximately sixty cancer cell lines, following established NCI protocols. The results indicated an average cell growth inhibition rate of 12.53%, suggesting its potential as a lead compound for developing new cancer therapies .
Enzyme Inhibition
Another notable application of this compound is its role as a tyrosinase inhibitor. Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition can have implications in treating hyperpigmentation disorders.
Research Findings
A series of derivatives related to isoindoline compounds have been synthesized and evaluated for their tyrosinase inhibitory activity. Notably, one derivative demonstrated an effective concentration (EC50) of 753 μg/mL, outperforming the standard control arbutin (EC50=403 μg/mL). Molecular docking studies further confirmed the binding affinity of these compounds to the active site of tyrosinase, highlighting their potential as skin-lightening agents .
Pharmacological Properties
The pharmacological profile of this compound indicates diverse biological activities beyond anticancer effects and enzyme inhibition. Studies have shown that isoindoline derivatives can modulate various biochemical pathways, influencing inflammation and oxidative stress responses.
Inflammatory Response Modulation
Research has indicated that isoindoline derivatives can significantly affect pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins (IL-1 and IL-6). These compounds have been observed to enhance the expression of anti-inflammatory markers like interleukin-10 (IL-10), suggesting their potential utility in treating inflammatory diseases .
Summary Table: Applications and Findings
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is involved in various neurological processes .
Comparison with Similar Compounds
Structural Comparison with Analogues
The isoindoline-1,3-dione core is common across all analogues, but substituent variations dictate their functional differences:
Key Insight : The 4-methylpyridin-3-yl group in the target compound likely confers moderate lipophilicity and hydrogen-bonding capacity compared to bulkier (e.g., indole-acryloyl) or electron-deficient (e.g., CF₃) substituents.
Spectroscopic Data Analysis
Critical spectral trends from analogues:
- IR Spectroscopy : Carbonyl stretches (C=O) appear at ~1700 cm⁻¹ for the isoindoline-1,3-dione core. Substituents like acryloyl (C=O at ~1650 cm⁻¹) or indole (N–H at ~3400 cm⁻¹) introduce additional peaks .
- ¹H NMR : Aromatic protons in pyridinyl groups resonate at δ 7.5–8.5 ppm (cf. δ 7.2–7.8 for benzyl derivatives in ). Methyl groups (e.g., 4-methylpyridin-3-yl) appear as singlets near δ 2.5 .
- ¹³C NMR : The isoindoline-dione carbonyl carbons resonate at ~167 ppm. Pyridinyl carbons appear at ~120–150 ppm, distinct from benzyl (δ 125–140) or indole (δ 110–135) carbons .
Physicochemical Properties
- Lipophilicity : Pyridinyl groups increase polarity vs. benzyl derivatives (logP reduced by ~0.5–1.0 units). Methyl substitution may offset this slightly .
- Melting Points : Electron-withdrawing groups (e.g., Cl, Br) raise melting points (e.g., 194.9°C for 5c in ), while methoxy groups lower them (150.6°C for 4e) .
- Solubility : Pyridinyl derivatives likely exhibit moderate aqueous solubility, enhanced by protonation at acidic pH .
Biological Activity
2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione is a compound belonging to the isoindoline class, characterized by its unique structural features that include a pyridine ring and two carbonyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of this compound includes:
- Isoindoline moiety : A bicyclic structure that contributes to its biological activity.
- Pyridine ring : Substituted at the 4-position with a methyl group, which influences its pharmacological properties.
Anticancer Activity
Research indicates that isoindoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, this compound has demonstrated promising results in inhibiting tumor cell growth.
-
In Vitro Studies :
- The compound has been tested against multiple human tumor cell lines, showing varying degrees of growth inhibition. For instance, in studies conducted by the National Cancer Institute (NCI), it displayed an average growth inhibition rate (GI) of approximately 12.53% across a panel of cancer cell lines .
- The IC50 values for this compound are noteworthy; for example, in A549 lung cancer cells, the IC50 was found to be around 116.26 µM .
- In Vivo Studies :
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. It is hypothesized that compounds with similar structures can act as inhibitors of tyrosine kinase enzymes, which play critical roles in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of isoindoline derivatives is heavily influenced by their structural features. Comparative studies have identified several related compounds with varying substituents that affect their potency:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Piperidin-1-ylmethyl)isoindoline-1,3-dione | Contains a piperidine ring | Exhibits distinct cytotoxicity profiles |
| 4-Aminoisoindoline-1,3-dione | Amino group at the 4-position | Known for enhanced anti-inflammatory effects |
| N-Benzyl pyridinium isoindoline hybrids | Benzyl and pyridinium moieties | Evaluated as potential anti-Alzheimer agents |
The presence of different functional groups can significantly alter the compound's interaction with biological targets and its overall efficacy .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving isoindoline precursors and pyridine derivatives. A common synthetic route involves the reaction of 4-methylpyridine with an isoindoline precursor under controlled conditions to yield the desired product.
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Applications :
- Neurological Applications :
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution (SN) reactions or N-alkylation using phthalimide-protected intermediates. For example:
- N-Alkylation : React 4-methylpyridin-3-amine with a brominated isoindoline-1,3-dione derivative (e.g., 2-(4-bromobutyl)isoindoline-1,3-dione) in the presence of Cs₂CO₃ in DMF at 110°C for 18 hours .
- Epoxide Ring-Opening : Use 2-((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione as an intermediate, followed by reaction with a pyridine derivative under basic conditions .
- Key Considerations : Monitor for partial cleavage of the phthalimide protecting group, which may require purification via column chromatography .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- 1H/13C-NMR : Characteristic peaks include aromatic protons (δ 7.5–8.5 ppm for pyridine and isoindoline-dione) and methyl groups (δ 2.5 ppm). Compare with 2-(6-Phenylhex-5-yn-1-yl)isoindoline-1,3-dione (δ 7.75–7.88 ppm for isoindoline-dione; δ 2.5–3.5 ppm for aliphatic chains) .
- X-ray Crystallography : Refine using SHELXL (for small molecules) to resolve bond lengths and angles. Example: 2-{(1R,2R)-2-[Bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione achieved R factor = 0.047 using SHELX .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Use ORTEP-3 to visualize thermal ellipsoids and assess torsional angles. For example, the cyclohexyl group in 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione adopts a chair conformation, confirmed via C–C bond lengths (1.50–1.54 Å) .
- SHELXD/SHELXE : Employ for experimental phasing in case of twinned crystals or high-resolution data .
Q. What strategies are effective in analyzing biological activity against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test isoindoline-dione derivatives (e.g., 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione) at varying concentrations (1–100 µM) using fluorescence-based assays. IC₅₀ values can be derived from dose-response curves .
- PROTAC Applications : Link the compound to E3 ligase ligands (e.g., Thalidomide derivatives) via PEG-based spacers. Evaluate degradation efficiency via Western blotting (e.g., 50% degradation at 10 nM) .
Q. How to address discrepancies in synthetic yields from different methods?
- Methodological Answer :
- Comparative Analysis :
| Method | Yield (%) | Purity (%) | Key Factor |
|---|---|---|---|
| N-Alkylation | 75 | 90 | Cs₂CO₃, DMF, 110°C |
| Epoxide Ring-Opening | 62 | 85 | Basic pH, RT conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
